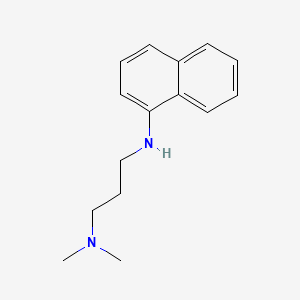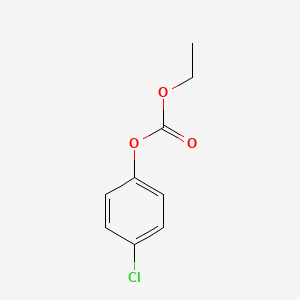
(4-Chlorophenyl) ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl) ethyl carbonate is an organic compound with the molecular formula C9H9ClO3 It is a carbonate ester derived from 4-chlorophenol and ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl) ethyl carbonate can be synthesized through the reaction of 4-chlorophenol with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
4-Chlorophenol+Ethyl chloroformate→(4-Chlorophenyl) ethyl carbonate+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Chlorophenyl) ethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to produce 4-chlorophenol and ethanol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Nucleophilic Substitution: Amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 4-Chlorophenol and ethanol.
Transesterification: Various carbonate esters.
Nucleophilic Substitution: Substituted carbamates or thiocarbamates.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl) ethyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It can be employed in the preparation of prodrugs or active pharmaceutical ingredients.
Material Science: It is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl) ethyl carbonate depends on the specific application. In organic synthesis, it acts as a carbonylating agent, introducing the carbonate group into target molecules. In pharmaceuticals, it may serve as a prodrug, releasing the active compound upon hydrolysis in the body.
Comparación Con Compuestos Similares
- Phenyl ethyl carbonate
- Methyl phenyl carbonate
- Ethyl phenyl carbonate
Comparison: (4-Chlorophenyl) ethyl carbonate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and properties. Compared to phenyl ethyl carbonate, the chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Propiedades
Número CAS |
22719-87-5 |
|---|---|
Fórmula molecular |
C9H9ClO3 |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
(4-chlorophenyl) ethyl carbonate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-9(11)13-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |
Clave InChI |
YVZRSAKDPDOUPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



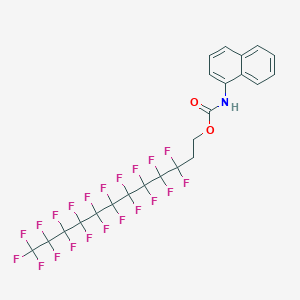

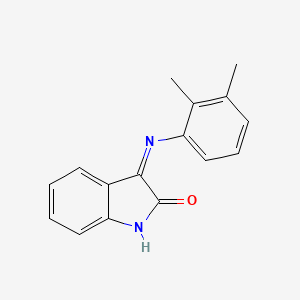
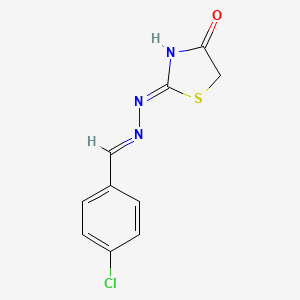
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)
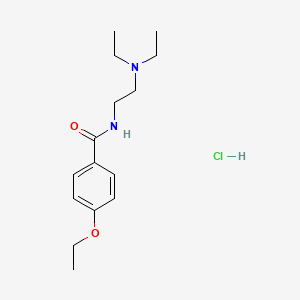
![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)



